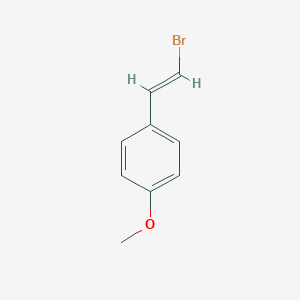

p-(2-Bromo)vinyl Anisole

Description

The exact mass of the compound (E)-1-(2-Bromovinyl)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSBHZNBVJAJND-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-59-9 | |

| Record name | NSC43295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-(2-Bromo)vinyl Anisole from Anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable multi-step synthetic pathway for the preparation of p-(2-Bromo)vinyl Anisole, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances, starting from the readily available raw material, anisole.[1] The synthesis involves the initial conversion of anisole to an intermediate aldehyde, followed by a two-step olefination and reduction sequence. Alternative approaches are also discussed.

Introduction

This compound, also known as (E)-1-(2-Bromovinyl)-4-methoxybenzene, is a versatile organic compound with the chemical formula C₉H₉BrO.[2][3][4] Its utility as a precursor in various organic transformations makes a clear and efficient synthetic route highly desirable for researchers in organic synthesis and medicinal chemistry. This guide provides detailed experimental protocols and data for a reliable synthesis of this target molecule.

Recommended Synthetic Pathway: Formylation, Corey-Fuchs Reaction, and Selective Reduction

The most efficient and controllable pathway for the synthesis of this compound from anisole involves a three-step process:

-

Vilsmeier-Haack Formylation of anisole to produce p-anisaldehyde.

-

Corey-Fuchs Reaction of p-anisaldehyde to yield 1-(2,2-dibromoethenyl)-4-methoxybenzene.

-

Selective Hydrodebromination to afford the final product, this compound.

This pathway is advantageous due to the high yields and selectivity achievable in each step.

Step 1: Vilsmeier-Haack Formylation of Anisole to p-Anisaldehyde

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds like anisole. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

A detailed protocol for the Vilsmeier-Haack formylation of anisole is as follows:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

After the addition is complete, add anisole dropwise to the reaction mixture.

-

The reaction is then stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and water, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

The product, p-anisaldehyde, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [5] |

| Reaction Temperature | 0-10 °C (reagent addition), then room temperature or gentle heating | [6] |

| Reaction Time | 2-4 hours | [6] |

Step 2: Corey-Fuchs Reaction of p-Anisaldehyde

The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes, with a gem-dibromoalkene as a key intermediate.[7][8][9][10][11] In this synthesis, we will isolate the intermediate, 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Experimental Protocol:

A representative procedure for the Corey-Fuchs reaction on an aromatic aldehyde is as follows:[11]

-

To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (CBr₄) portion-wise.

-

Stir the resulting mixture at 0 °C for a short period.

-

Add a solution of p-anisaldehyde in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction mixture is then worked up by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.

-

After filtration, the filtrate is concentrated and the crude product, 1-(2,2-dibromoethenyl)-4-methoxybenzene, is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [11] |

| Molar Ratio (p-anisaldehyde:CBr₄:PPh₃) | 1 : 1.5 : 3 | [11] |

| Reaction Temperature | 0 °C to room temperature | [11] |

| Reaction Time | Overnight | [11] |

Step 3: Selective Hydrodebromination

The final step involves the selective reduction of the gem-dibromoalkene to the desired (E)-vinyl bromide. This can be achieved using various reducing agents, with methods that favor the formation of the E-isomer being preferred.

Experimental Protocol:

A general procedure for the selective hydrodebromination of a gem-dibromoalkene is as follows:[12]

-

To a solution of 1-(2,2-dibromoethenyl)-4-methoxybenzene in a suitable solvent (e.g., tetrahydrofuran or ethanol), add a reducing agent.

-

Catalytic amounts of a transition metal complex (e.g., a palladium catalyst) in the presence of a hydride source (e.g., Bu₃SnH) can be effective for stereoselective reduction.[12]

-

Alternatively, metal-mediated reductions using indium or samarium diiodide can also be employed, with the choice of metal influencing the stereoselectivity.[13]

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the final product, this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | Moderate to excellent yields are reported for similar substrates. | [12] |

| Stereoselectivity | The choice of reducing system is crucial for achieving high (E)-selectivity. | [12][13] |

Alternative Synthetic Pathway: Friedel-Crafts Acylation and Wittig Reaction

An alternative route to this compound involves the Friedel-Crafts acylation of anisole to form p-methoxyacetophenone, followed by a Wittig-type reaction.

Step 1: Friedel-Crafts Acylation of Anisole

This reaction introduces an acetyl group at the para position of the anisole ring.

Experimental Protocol:

A typical procedure for the Friedel-Crafts acylation of anisole is as follows:[14]

-

To a suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., toluene) at 0-15 °C, add anisole.

-

Then, add acetyl chloride dropwise at 0-5 °C.

-

The reaction mixture is stirred for a specified period, and then quenched by pouring it into ice water.

-

The organic layer is separated, washed, and the solvent is removed.

-

The resulting p-methoxyacetophenone can be purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | up to 98.5% | [14] |

| Molar Ratio (anisole:acetyl chloride:AlCl₃) | 1 : 1.04 : 1.03 | [14] |

| Reaction Temperature | 0-5 °C | [14] |

Step 2: Wittig Reaction with a Brominated Ylide

The conversion of p-methoxyacetophenone to this compound would require a Wittig reaction with a brominated phosphorus ylide, such as the one derived from bromomethyltriphenylphosphonium bromide.

Experimental Protocol:

A general protocol for a Wittig reaction is as follows:[2][15]

-

In a flame-dried flask under an inert atmosphere, the phosphonium salt (e.g., bromomethyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF).

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at low temperature to generate the ylide.

-

A solution of p-methoxyacetophenone in the same solvent is then added dropwise to the ylide solution.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is extracted, dried, and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.

Note: The direct conversion of a ketone to a bromo-vinyl group in one step via a Wittig reaction can be challenging and may result in a mixture of E/Z isomers. The Corey-Fuchs approach is generally more reliable for this transformation.

Visualization of Synthetic Pathways and Workflows

Recommended Synthetic Pathway

Caption: Recommended three-step synthesis of this compound.

Experimental Workflow for Corey-Fuchs Reaction

Caption: Experimental workflow for the Corey-Fuchs reaction step.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra will show characteristic peaks for the aromatic protons, the methoxy group, and the vinyl protons, with coupling constants indicative of the (E)-stereochemistry.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (213.07 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[3]

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the ether, C=C stretching of the vinyl group, and C-H bonds of the aromatic ring.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from anisole. The recommended three-step pathway involving Vilsmeier-Haack formylation, Corey-Fuchs reaction, and selective hydrodebromination offers a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this important chemical intermediate.

References

- 1. sciepub.com [sciepub.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103044222A - Synthetic process of anisaldehyde - Google Patents [patents.google.com]

- 6. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Fuchs Reaction [organic-chemistry.org]

- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

p-(2-Bromo)vinyl Anisole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of p-(2-Bromo)vinyl Anisole, a key organic compound. It covers its chemical identity, physical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and development.

Compound Identification and Properties

This compound, systematically named 1-[(E)-2-bromoethenyl]-4-methoxybenzene, is a valuable reagent in organic synthesis.[1][2][3] Its primary identifiers and key physical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 6303-59-9 | [1][2][4][5][6] |

| Molecular Formula | C9H9BrO | [1][2][4][5] |

| Molecular Weight | 213.07 g/mol | [1][3][4][5][6] |

| Synonyms | (E)-1-(2-Bromovinyl)-4-methoxybenzene, 1-((E)-2-BROMO-VINYL)-4-METHOXY-BENZENE | [1][2][3] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Appearance | White to Light Brown/Light Yellow Solid | [1][2][7] |

| Melting Point | 50-55°C | [1][8] |

| Boiling Point | 283.4°C at 760 mmHg | [1][8] |

| Density | 1.41 g/cm³ | [1][8] |

| Flash Point | 112.1°C | [1][8] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate | [7] |

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction. This versatile olefination method involves the reaction of an aldehyde with a phosphonium ylide.[9][10][11] In this case, 4-methoxybenzaldehyde serves as the starting material.

2.1. Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from 4-methoxybenzaldehyde and (bromomethyl)triphenylphosphonium bromide.

Materials:

-

(Bromomethyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add one equivalent of a strong base, such as sodium hydride, to the suspension.

-

Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Dissolve one equivalent of 4-methoxybenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

2.2. Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The presence of the vinyl bromide group allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of more complex molecular architectures. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.[8]

3.1. Logical Relationship in Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is highlighted by its role in palladium-catalyzed cross-coupling reactions.

Caption: Cross-coupling applications of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 6303-59-9 [chemicalbook.com]

- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. This compound CAS#: 6303-59-9 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of p-(2-Bromo)vinyl Anisole, also known by its systematic IUPAC name, (E)-1-(2-Bromovinyl)-4-methoxybenzene. The information is curated for professionals in research and development who require precise data for synthesis, characterization, and further application.

Core Physical and Chemical Characteristics

This compound is an organobromine compound that presents as a light yellow or white to light brown solid at room temperature.[1][2][3] It serves as a valuable intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[4][5] The data presented here corresponds primarily to the (E)-isomer, which is the more commonly documented form.

Data Summary Table

For ease of reference and comparison, the key quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 6303-59-9 | [4][6] |

| Molecular Formula | C₉H₉BrO | [4][6] |

| Molecular Weight | 213.07 g/mol | [4][6] |

| Physical Properties | ||

| Appearance | Light Yellow Solid | [1][3] |

| Melting Point | 50-55 °C | [1][4] |

| Boiling Point | 283.4 °C at 760 mmHg | [1][4] |

| Density | 1.41 g/cm³ | [1][4] |

| Optical Properties | ||

| Refractive Index | 1.603 | [4] |

| Solubility & Partitioning | ||

| LogP | 3.06080 | [4] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate | [2] |

| Safety | ||

| Flash Point | 112.1 °C | [4] |

Structural and Logical Representation

The structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical assembly of this compound from its constituent functional groups.

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[7]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[7] The assembly is then immersed in a high-boiling point oil (e.g., silicone oil) within the Thiele tube.[7]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or natural convection in the Thiele tube ensures uniform temperature distribution.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]

-

Purity Assessment: An impure sample will typically exhibit a depressed and broadened melting range compared to the pure substance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.

Methodology: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] Deuterated solvents are used to avoid overwhelming the sample signals.[12]

-

The solution is then filtered through a pipette with a glass wool plug directly into a clean NMR tube to remove any solid particulates, which can degrade spectral quality.[11]

-

-

Spectrometer Preparation: The sample tube is placed in the NMR spectrometer. Key preparation steps include locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve maximum homogeneity and resolution.[13]

-

Data Acquisition: The ¹H NMR spectrum is acquired. The resulting Free Induction Decay (FID) data is then processed.

-

Data Processing and Analysis:

-

The FID is Fourier transformed to produce the frequency-domain spectrum.

-

The spectrum is phased, baseline-corrected, and referenced. Often, the residual proton signal of the solvent or an internal standard like Tetramethylsilane (TMS) is used for calibration.[11]

-

The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the peaks are analyzed to elucidate the molecular structure.

-

The following diagram outlines the general workflow for characterizing a chemical compound like this compound.

Caption: A generalized workflow for the physical and structural characterization.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 6303-59-9 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound (EVT-383462) | 6303-59-9 [evitachem.com]

- 6. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of p-(2-Bromo)vinyl Anisole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring drug product quality and shelf-life.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 6303-59-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₉BrO | [1][2][3][4][5][6][7] |

| Molecular Weight | 213.07 g/mol | [1][2][3][4][5] |

| Appearance | White to light brown solid or light yellow solid.[1][4][5][8] | |

| Melting Point | 50-55 °C | [1][4] |

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights.

Qualitative Solubility:

This compound is reported to be:

-

Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[8]

-

Insoluble in water.

Based on the general principle of "like dissolves like," its solubility is expected to be higher in non-polar and polar aprotic solvents. The presence of the aromatic ring and the bromo-vinyl group contributes to its non-polar character, while the methoxy group introduces some polarity.

Quantitative Solubility of a Structurally Related Compound:

To provide a quantitative perspective, the table below shows the solubility of 2,4,6-trinitro-3-bromoanisole, a compound with a similar bromoanisole core, in various solvents at different temperatures. While the nitro groups significantly alter the polarity, this data can serve as a useful reference for solvent selection and experimental design.

| Solvent | Temperature (K) | Molar Fraction Solubility (10⁻²) |

| Acetonitrile | 298.15 | 48.201 |

| Acetone | 298.15 | 45.012 |

| Dichloromethane | 298.15 | 37.019 |

| Ethyl Acetate | 298.15 | 36.088 |

| Dichloroethane | 298.15 | 33.244 |

| Benzene | 298.15 | 19.563 |

| Toluene | 298.15 | 15.221 |

| Methanol | 298.15 | 5.531 |

| Ethanol | 298.15 | 3.078 |

| Cyclohexane | 298.15 | 0.060 |

| Hexane | 298.15 | 0.053 |

| Water | 298.15 | 0.051 |

Data adapted from a study on 2,4,6-trinitro-3-bromoanisole and should be used as a directional guide only.[9]

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and use in pharmaceutical manufacturing. The primary stability concerns are its sensitivity to light and its behavior under hydrolytic and thermal stress.

Photostability:

This compound is known to be light-sensitive .[4] Exposure to UV light can lead to degradation. A study on the degradation of haloanisoles by UV irradiation in the presence of peracetic acid indicated that direct photolysis plays a significant role in the degradation of bromoanisoles.[10] The vinyl group, in conjunction with the aromatic ring, forms a chromophore that can absorb UV radiation, potentially leading to isomerization of the double bond or cleavage of the carbon-bromine bond.

Hydrolytic Stability:

Vinyl halides are generally considered to be relatively stable towards hydrolysis under mild conditions.[11][12][13] This stability is attributed to the increased strength of the carbon-halogen bond due to the sp² hybridization of the carbon atom and resonance delocalization of the halogen's lone pairs with the vinyl pi-system.[11] Therefore, this compound is expected to be resistant to hydrolysis under neutral and mild acidic or basic conditions at ambient temperature. However, under more forcing conditions (e.g., strong acids or bases, elevated temperatures), hydrolysis may occur.

Thermal Stability:

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination (Shake-Flask Method):

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for determining the solubility of this compound.

Stability Testing Protocol:

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Caption: Workflow for conducting a forced degradation study on this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of related compounds, the following degradation pathways can be postulated:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 6303-59-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 6303-59-9 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to p-(2-Bromo)vinyl Anisole: Safety Information and Material Safety Data Sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information and available Material Safety Data Sheet (MSDS) data for p-(2-Bromo)vinyl Anisole (CAS No: 6303-59-9). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety protocols for handling brominated organic compounds.

Chemical and Physical Properties

This compound is a light yellow solid with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 6303-59-9 | [1][2][3][4] |

| Molecular Formula | C9H9BrO | [1][2][4] |

| Molecular Weight | 213.07 g/mol | [1][3] |

| Appearance | Light Yellow Solid | [3][5] |

| Melting Point | 50-55 °C | [3] |

| Boiling Point | 283.4 °C at 760 mmHg | [3] |

| Density | 1.41 g/cm³ | [3] |

| Synonyms | 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene | [2][6] |

Hazard Identification and Classification

Based on the general properties of brominated organic compounds, the potential hazards may include:

-

Skin and eye irritation.[7]

-

Respiratory tract irritation upon inhalation of dust or fumes.[7]

-

Potential for harm if swallowed.[7]

GHS Classification: Data not available.[5] It is recommended to handle this compound as if it were hazardous.

Experimental Protocols and Handling

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling potentially hazardous chemicals.

Caption: Diagram 1: Recommended Personal Protective Equipment (PPE) Workflow.

3.2. Safe Handling Procedures

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or generating dust.[8]

-

Personal Hygiene : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Static Discharge : Take precautionary measures against static discharge, especially when handling powdered material.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 4°C.[2]

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7] |

4.2. Spill and Leak Procedures

In the event of a spill, follow the general procedure outlined in the diagram below.

Caption: Diagram 2: General Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Toxicological Information

As previously stated, there is a lack of specific toxicological data for this compound. The toxicological properties have not been fully investigated.[7] It is prudent to assume the compound may have harmful effects and to handle it accordingly.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | May cause skin irritation[7] |

| Serious Eye Damage/Irritation | May cause eye irritation[7] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Conclusion

This compound is a chemical for which comprehensive safety and toxicological data are not yet available. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution. Adherence to the general safety principles for handling brominated organic compounds, including the use of appropriate personal protective equipment, proper engineering controls, and established emergency procedures, is essential to ensure a safe working environment. This guide serves as a starting point for a comprehensive safety assessment that should be tailored to the specific experimental conditions.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 6303-59-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Key Reactive Sites of p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-(2-Bromo)vinyl anisole, systematically named (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive centers, which allow for a diverse range of chemical transformations. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the types of reactions that occur at each site, and providing experimental insights for its application in the synthesis of complex organic molecules, including those with pharmaceutical and material science applications.

Molecular Structure and Key Reactive Sites

The chemical structure of this compound features a p-methoxyphenyl group attached to a bromo-substituted vinyl moiety. This arrangement gives rise to three primary reactive sites: the carbon-bromine (C-Br) bond of the vinyl group, the carbon-carbon double bond (C=C), and the electron-rich aromatic ring.

Figure 1: Molecular structure of this compound highlighting its primary reactive sites.

Reactions at the Vinyl Bromide (C-Br Bond)

The carbon-bromine bond on the sp² hybridized carbon is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2] this compound serves as an excellent electrophilic partner in these reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical procedure involves the following steps[3][4]:

-

To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.[1]

-

The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or GC-MS until completion.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 | [2] |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [5] |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | High | [5] |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][7] this compound can be coupled with various alkenes to generate conjugated dienes, which are valuable structural motifs.

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: General Procedure for the Heck Reaction

A general protocol for the Heck reaction is as follows[8][9]:

-

This compound (1.0 eq.), the alkene (1.1-2.0 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a ligand (e.g., PPh₃, P(o-tol)₃) are added to a reaction flask.

-

A base, typically an amine like triethylamine or a carbonate such as K₂CO₃, is added (1.5-2.5 eq.).

-

The flask is flushed with an inert gas, and a polar aprotic solvent like DMF, NMP, or acetonitrile is added.

-

The mixture is heated to temperatures ranging from 80 to 140 °C and the reaction progress is monitored.

-

After completion, the reaction is worked up by filtration to remove the base's salt, followed by extraction and purification of the product, usually by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 70-90 | [8] |

| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 80-95 | [6] |

| Pd(OAc)₂/NHC | K₂CO₃ | DMF/H₂O | 80 | High | [9] |

Reactions at the Vinylic Double Bond (C=C)

The double bond in the vinyl group is electron-rich and can undergo electrophilic addition reactions.[10] This reactivity is influenced by the adjacent aromatic ring, which can stabilize the carbocation intermediate through resonance.

Electrophilic Addition

In the presence of an electrophile (E⁺), the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, and the nucleophile adds to the more substituted carbon, which in this case is also a benzylic position, providing extra stability.[11]

Caption: General mechanism for electrophilic addition to the vinyl double bond.

Experimental Protocol: Example - Bromination

-

This compound is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

A solution of bromine (Br₂) in the same solvent is added dropwise at a low temperature (e.g., 0 °C) to control the reaction.

-

The reaction is typically rapid, and the disappearance of the bromine color indicates consumption of the starting material.

-

The solvent is removed under reduced pressure to yield the dibrominated product.

Reactions on the Aromatic Ring

The anisole ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group.[12][13] The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it.[14] Since the para position is already occupied by the vinyl group, substitution will primarily occur at the ortho positions. The vinyl group is also an ortho-, para-activating group, which further enhances the reactivity of the ortho positions.[15][16]

Caption: Ortho-directing effect of the methoxy group on the anisole ring.

Experimental Protocol: Example - Nitration

A general procedure for the nitration of an activated aromatic ring is as follows:

-

This compound is dissolved in a solvent like acetic acid or dichloromethane.

-

The solution is cooled in an ice bath.

-

A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise with careful temperature control.

-

After the addition is complete, the reaction is stirred for a specified time at low temperature.

-

The reaction is then quenched by pouring it into ice water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the product is purified.

Summary of Reactivity

This compound is a highly valuable synthetic intermediate due to its distinct and chemoselective reactive sites. The reactivity can be summarized as follows:

-

C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.), allowing for the facile introduction of a wide variety of substituents.

-

C=C Double Bond: Susceptible to electrophilic addition reactions, providing a route to functionalize the vinyl bridge.

-

Aromatic Ring: Activated for electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho to the methoxy group.

By carefully choosing reaction conditions, chemists can selectively target one of these sites, making this compound a powerful building block in the synthesis of complex organic molecules for various applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 16. Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much.. [askfilo.com]

Commercial Sourcing and Technical Guide: p-(2-Bromo)vinyl Anisole

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of p-(2-Bromo)vinyl Anisole (also known as 1-(2-bromoethenyl)-4-methoxybenzene), a key building block in organic synthesis.

Chemical Identity:

-

CAS Number: 6303-59-9

-

Synonyms: 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene, (E)-1-(2-Bromovinyl)-4-methoxybenzene[1][4][5]

Commercial Suppliers

This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. The following table summarizes prominent commercial sources.

| Supplier | Location | Purity/Grade | Available Quantities |

| Alfa Chemistry | USA | Not Specified | Not Specified |

| Amadis Chemical | China | 97% | 1g |

| HANGZHOU LEAP CHEM CO., LTD. | China | Not Specified | Bulk |

| LGC Standards (TRC) | Canada | Not Specified | 1g, 5g[6][7] |

| Parchem | USA | Not Specified | Specialty Chemicals |

| Santa Cruz Biotechnology, Inc. | USA | For Research Use Only | Not Specified |

| United States Biological | USA | Highly Purified | Not Specified |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound, essential for experimental design and execution.

| Property | Value | Units |

| Appearance | Light Yellow Solid[2][5] | - |

| Melting Point | 50-55[1][4][5] | °C |

| Boiling Point | 283.4 at 760 mmHg[1][4][5] | °C |

| Density | 1.41[1][4][5] | g/cm³ |

| Flash Point | 112.1[1][4] | °C |

| Refractive Index | 1.603[1][4] | - |

| Storage Temperature | 4[8] | °C |

Experimental Protocols

While specific experimental protocols are highly dependent on the target molecule, this compound is commonly utilized in cross-coupling reactions. Below is a representative protocol for a Suzuki coupling reaction, a cornerstone of modern organic synthesis.

Suzuki Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-methoxystilbene derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxystilbene derivative.

Application Workflow

The following diagram illustrates a typical workflow for the application of this compound in a research and development setting, from procurement to the synthesis of a target molecule.

Caption: A typical workflow for procuring and using this compound in synthesis.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. For specific applications, further literature review and process optimization are recommended. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. Buy Online CAS Number 6303-59-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. usbio.net [usbio.net]

An In-depth Technical Guide to the Isomeric Forms of p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomeric forms of p-(2-Bromo)vinyl Anisole, a versatile synthetic intermediate. Due to the presence of a carbon-carbon double bond, this compound exists as two geometric isomers: (E)- and (Z)-p-(2-Bromo)vinyl Anisole. This document details the known physical and chemical properties of the thermodynamically more stable (E)-isomer. While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide outlines potential stereoselective synthetic strategies. Detailed experimental protocols for the synthesis of the (E)-isomer, adapted from established methodologies for vinyl bromides, are provided. Furthermore, this guide includes structured data tables for comparative analysis and visualizations of synthetic workflows to aid in laboratory applications.

Introduction

This compound, systematically named 1-(2-bromoethenyl)-4-methoxybenzene, is a halogenated derivative of 4-vinylanisole. Its structure, featuring a bromo-substituted vinyl group attached to a methoxy-activated phenyl ring, makes it a valuable precursor in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. The vinyl moiety can participate in polymerization and other addition reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring.

The primary focus of this guide is the characterization and synthesis of the geometric isomers of this compound, providing researchers with the necessary information for its effective utilization in synthetic chemistry and drug development.

Isomeric Forms of this compound

The presence of the double bond in this compound gives rise to two geometric isomers: (E)- (trans) and (Z)- (cis), which differ in the spatial arrangement of the substituents around the double bond.

(E)-p-(2-Bromo)vinyl Anisole

The (E)-isomer is the more commonly encountered and commercially available form, likely due to its greater thermodynamic stability.

(Z)-p-(2-Bromo)vinyl Anisole

Specific experimental data for the (Z)-isomer, such as its physical and spectroscopic properties, are not well-documented in the current body of scientific literature. Its synthesis requires stereoselective methods to avoid the formation of the more stable (E)-isomer.

Physicochemical Properties

The available quantitative data for the (E)-isomer of this compound are summarized in the table below. No experimentally determined data for the (Z)-isomer has been found in the surveyed literature.

| Property | (E)-p-(2-Bromo)vinyl Anisole | (Z)-p-(2-Bromo)vinyl Anisole |

| CAS Number | 6303-59-9[1][2][3][4][5][6] | Not available |

| Molecular Formula | C₉H₉BrO[1][3][4][5][6] | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol [5] | 213.07 g/mol |

| Appearance | Light yellow solid[6] | Not available |

| Melting Point | 50-55 °C[1][6] | Not available |

| Boiling Point | 283.4 °C at 760 mmHg[1][6] | Not available |

| Density | 1.41 g/cm³[1][6] | Not available |

| Refractive Index | 1.603[1] | Not available |

| InChI | InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+[3] | InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |

| SMILES | COC1=CC=C(C=C1)/C=C/Br[7] | COC1=CC=C(C=C1)/C=C\Br |

Experimental Protocols

Synthesis of (E)-p-(2-Bromo)vinyl Anisole via Wittig Reaction

This protocol is adapted from general Wittig reaction procedures for the synthesis of vinyl halides.

Workflow Diagram:

Caption: Synthetic workflow for (E)-p-(2-Bromo)vinyl Anisole via Wittig reaction.

Materials:

-

Bromomethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Anisaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add bromomethyltriphenylphosphonium bromide. Suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve p-anisaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (E)-p-(2-Bromo)vinyl Anisole.

Stereoselective Synthesis of (Z)-p-(2-Bromo)vinyl Anisole

A plausible, though not specifically reported, route to the (Z)-isomer involves the hydrobromination of 4-methoxyphenylacetylene or the stereoselective reduction of a dibromoalkene. The following is a generalized protocol based on the synthesis of other (Z)-β-bromostyrenes.

Workflow Diagram:

Caption: Plausible synthetic workflow for (Z)-p-(2-Bromo)vinyl Anisole.

Materials:

-

p-Anisaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Tributyltin hydride (Bu₃SnH)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene: To a solution of triphenylphosphine in dichloromethane, add carbon tetrabromide at 0 °C. Stir for 10-15 minutes, then add a solution of p-anisaldehyde in dichloromethane. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). After workup, purify the crude product to obtain the dibromoalkene.

-

Stereoselective Reduction: To a solution of 1-(2,2-dibromovinyl)-4-methoxybenzene in anhydrous toluene, add a palladium catalyst under an inert atmosphere. Add tributyltin hydride dropwise and stir the reaction at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.

-

Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to isolate the (Z)-p-(2-Bromo)vinyl Anisole.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the isomers. While experimental spectra for the (Z)-isomer are not available, predicted data can be used as a reference.

| Spectroscopic Data | (E)-p-(2-Bromo)vinyl Anisole | (Z)-p-(2-Bromo)vinyl Anisole (Predicted) |

| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.40 (m, 2H, Ar-H), 7.05 (d, J ≈ 14 Hz, 1H, Ar-CH=), 6.80-6.90 (m, 2H, Ar-H), 6.75 (d, J ≈ 14 Hz, 1H, =CHBr), 3.80 (s, 3H, OCH₃) | The vinyl protons are expected to show a smaller coupling constant (J ≈ 7-10 Hz). The chemical shifts may also vary slightly. |

| ¹³C NMR (CDCl₃, ppm) | Expected signals around 159 (C-OMe), 130-128 (Ar-C), 127 (Ar-CH=), 114 (Ar-C), 108 (=CHBr), 55 (OCH₃) | Chemical shifts are expected to be similar to the (E)-isomer, with minor differences in the vinyl carbon signals. |

| IR (cm⁻¹) | Expected peaks for C=C stretching (alkene and aromatic), C-O stretching, and C-H bending. | Similar to the (E)-isomer, with potential subtle differences in the C-H out-of-plane bending region for the vinyl group. |

Biological Activities and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding the biological activities or involvement in signaling pathways for either isomer of this compound. Further research is required to explore the potential pharmacological applications of these compounds.

Conclusion

This technical guide has summarized the available information on the isomeric forms of this compound. The (E)-isomer is well-characterized, with established physical properties. In contrast, there is a notable lack of experimental data for the (Z)-isomer, highlighting an area for future research. The provided synthetic protocols, adapted from general methodologies, offer a starting point for the laboratory preparation of these compounds. The versatility of this compound as a synthetic intermediate suggests its potential for the development of novel molecules in the fields of materials science and medicinal chemistry. Further investigation into the stereoselective synthesis and biological evaluation of both isomers is warranted.

References

- 1. Page loading... [guidechem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 6303-59-9 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] Among the vast array of substrates, p-(2-Bromo)vinyl Anisole, also known as (E)-1-bromo-2-(4-methoxyphenyl)ethene, is a valuable building block for the synthesis of stilbene derivatives.

Stilbenes are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Prominent examples like resveratrol have paved the way for the exploration of a multitude of synthetic analogs.[2] The synthesis of these derivatives via Suzuki coupling offers a versatile and direct route to novel molecular scaffolds with therapeutic potential.[4][5] These compounds are of high interest to drug development professionals for their potential in treating a range of diseases, from cancer to neurodegenerative disorders.[2][5]

These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions, including detailed protocols and a summary of reaction parameters for the synthesis of various stilbene derivatives.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is intended to guide researchers in selecting the optimal conditions for their specific synthetic targets.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 95 |

| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 88 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 78 |

| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki coupling reaction between this compound and phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene, Ethanol, and Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to 80°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure stilbene derivative.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction discussed in these application notes.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Heck Reaction Protocol for p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples unsaturated halides, such as vinyl or aryl halides, with an alkene to form a substituted alkene.[1][2] The reaction typically proceeds in the presence of a base and a phosphine ligand, and it is renowned for its high degree of stereoselectivity, generally favoring the formation of the trans isomer.[2]

This document provides a detailed protocol for the Heck reaction of p-(2-Bromo)vinyl Anisole. This substrate is a valuable building block for the synthesis of various compounds, including stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.[4][5][6] The protocol described herein is based on established methodologies for the Heck coupling of vinyl bromides with alkenes.[7][8][9]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species eliminates HX (in this case, HBr), which is neutralized by the base, regenerating the palladium(0) catalyst for the next cycle.

Experimental Protocols

This section outlines a general protocol for the Heck reaction of this compound with a generic alkene partner, such as styrene or an acrylate.

Materials and Reagents:

-

This compound

-

Alkene (e.g., Styrene, Butyl Acrylate)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., Acetonitrile, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (e.g., Ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkene coupling partner (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).

-

Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions and ranges for the Heck reaction of vinyl bromides. Optimization may be required for specific substrates.

| Parameter | Typical Reagents/Conditions | Molar Ratio (to Aryl Halide) | Notes |

| Palladium Source | Pd(OAc)₂, PdCl₂, [Pd(η³-C₃H₅)Cl]₂ | 0.01 - 5 mol% | Pd(OAc)₂ is a common and relatively air-stable precursor.[1] |

| Ligand | PPh₃, P(o-tol)₃, Tedicyp, BINAP | 1 - 2x the Pd source | Phosphine ligands stabilize the palladium catalyst.[1][8] |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.2 - 2.5 equiv | An organic or inorganic base is required to neutralize the HBr formed.[1] |

| Solvent | DMF, Acetonitrile, Toluene, Dioxane | - | Anhydrous polar aprotic solvents are generally preferred.[8][10] |

| Temperature | 80 - 140 °C | - | Heating is typically required to drive the reaction to completion.[8][10] |

| Alkene | Styrenes, Acrylates, Enones | 1.0 - 1.5 equiv | Electron-deficient alkenes are often more reactive.[7] |

Visualizations: Diagrams

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Synthesis of hydroxystilbenes and their derivatives via Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]

Application Notes and Protocols: Sonogashira Coupling of p-(2-Bromo)vinyl Anisole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.[2][3] These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

This document provides detailed application notes and representative protocols for the Sonogashira coupling of p-(2-Bromo)vinyl anisole with various terminal alkynes to synthesize conjugated enynes. Due to the limited availability of specific literature for this compound, the following protocols and data are based on well-established procedures for structurally similar vinyl and aryl bromides.

Core Concepts and Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the vinyl bromide (this compound), forming a Pd(II) complex.

-

Copper Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated and reacts with the Cu(I) salt to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final conjugated enyne product and regenerate the active Pd(0) catalyst.

Variations of this reaction, including copper-free protocols, have been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1]

Data Presentation: Representative Reaction Outcomes

Table 1: Representative Yields for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [2]

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |

| 3 | 4-Ethynyltoluene | 2-Amino-3-(p-tolylethynyl)pyridine | 94 |

| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |

| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 85 |

| 6 | 3-Ethynylpyridine | 2-Amino-3-(pyridin-3-ylethynyl)pyridine | 89 |

| 7 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 82 |

| 8 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 78 |

| 9 | Trimethylsilylacetylene | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 90 |

Reaction Conditions: 2-Amino-3-bromopyridine (1.0 equiv), Alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (base), DMF (solvent), 100 °C, 3 h.[2]

Experimental Protocols

The following are representative protocols for performing a Sonogashira coupling reaction with a vinyl bromide like this compound. Researchers should optimize conditions for their specific substrate and alkyne partner.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from a general procedure for the coupling of aryl/vinyl halides with terminal alkynes.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Triphenylphosphine (PPh₃, 2-10 mol%, if not part of the catalyst complex)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).